
(3-Cyclopropoxyphenyl)methanol
Descripción general
Descripción
(3-Cyclopropoxyphenyl)methanol, also known as 3-CPM, is an organic compound found in nature and used in a variety of scientific applications. It is a highly versatile compound, with a wide range of applications in organic chemistry, biochemistry, and pharmacology. 3-CPM is a cyclic ether that is synthesized from the reaction of cyclopropyl methyl ketone and methanol. It is an important intermediate in the synthesis of many pharmaceuticals, such as certain antimalarials, antibiotics, and antifungals. 3-CPM has also been used in the synthesis of a variety of other compounds, including natural products, polymers, and dyes.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropoxyphenyl)methanol is not well understood. However, it is believed to interact with a variety of biological molecules, including proteins and enzymes. It is thought to interact with enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. It is also believed to interact with proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Cyclopropoxyphenyl)methanol are not well understood. However, it is believed to interact with a variety of biological molecules, including proteins and enzymes. It is thought to interact with enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. It is also believed to interact with proteins involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Cyclopropoxyphenyl)methanol in laboratory experiments include its high yield, its low cost, and its ease of synthesis. It is also highly versatile, and can be used in a variety of scientific research applications. The main limitation of using (3-Cyclopropoxyphenyl)methanol in laboratory experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
The potential future directions of (3-Cyclopropoxyphenyl)methanol research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, natural products, polymers, and dyes. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further investigation into its potential interactions with proteins and enzymes could lead to new insights into the regulation of gene expression.
Aplicaciones Científicas De Investigación
(3-Cyclopropoxyphenyl)methanol is a versatile compound that can be used in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, including antimalarials, antibiotics, and antifungals. It is also used in the synthesis of natural products, polymers, and dyes. It has been used in the synthesis of a variety of compounds, including peptides, steroids, and carbohydrates. It has also been used in the synthesis of a variety of other compounds, including polymers, catalysts, and drugs.
Propiedades
IUPAC Name |
(3-cyclopropyloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPIRYFVDRVHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720893 | |
| Record name | [3-(Cyclopropyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1098182-89-8 | |
| Record name | [3-(Cyclopropyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



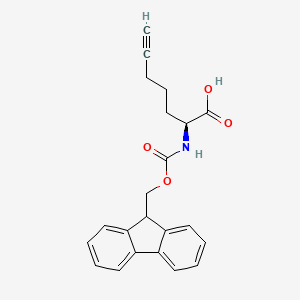
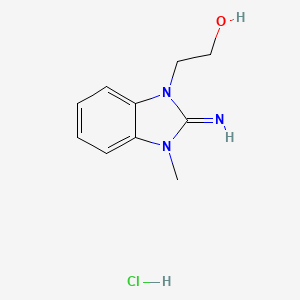
![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)
![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)
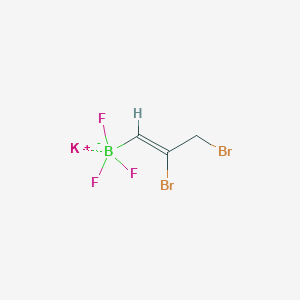
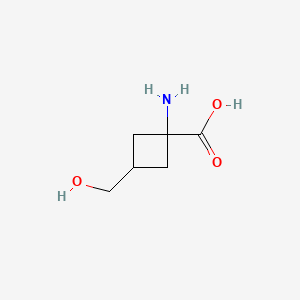
![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)
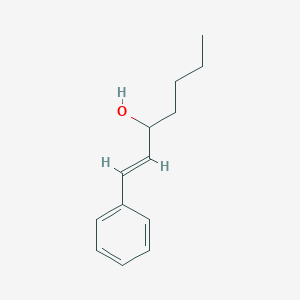
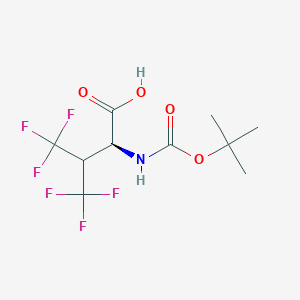
![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)
![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)
